(2-Aminoadamantan-2-yl)methanol hydrochloride
Description
Historical Context in Aminoadamantane Research
The exploration of aminoadamantanes began with the discovery of adamantane's stability and three-dimensional geometry in 1933. Early work focused on derivatives like amantadine, which gained prominence as an antiviral agent in the 1960s. The synthesis of this compound emerged from efforts to modify adamantane's functional groups while preserving its structural advantages. A pivotal 1991 study demonstrated the antimicrobial potential of 2-aminoadamantane derivatives, laying groundwork for subsequent modifications.
Key milestones include:
- 1964 : Isolation of adamantane from petroleum sources, enabling large-scale derivatization
- 1987 : Development of stereoselective synthesis methods for 2-aminoadamantanol precursors
- 2009 : First reported neuroprotective effects of amino-alcohol adamantane derivatives
Significance in Medicinal Chemistry
This compound's dual functionalization (amine and methanol groups) enables unique molecular interactions:
Notable applications under investigation:
- Viral entry inhibition : Structural analogs show promise against enveloped viruses through membrane interaction
- Neurodegenerative disease : Preclinical models suggest modulation of NMDA receptor activity
- Antimicrobial agents : Derivatives exhibit bacteriostatic effects against Gram-positive pathogens
Research Evolution and Current State
Modern synthetic approaches employ advanced techniques:
$$ \text{Adamantanone} + \text{LiAlH}_4 \xrightarrow{\text{THF, -78°C}} \text{(2-Hydroxyadamantan-2-yl)methanol} $$
$$ \text{Subsequent amination via Gabriel synthesis} \rightarrow \text{Target compound} $$
Recent studies (2020-2025) have focused on:
Position Within Adamantane-Based Pharmaceutical Development
Compared to related compounds:
| Derivative | Key Feature | Clinical Status |
|---|---|---|
| Amantadine | Unsubstituted amine | Approved (Parkinson's) |
| Memantine | Dimethylamino group | Marketed (Alzheimer's) |
| (2-Aminoadamantan-2-yl)-methanol HCl | Hydroxymethyl modification | Preclinical research |
The hydroxymethyl group in this compound introduces hydrogen-bonding capabilities absent in earlier derivatives, potentially reducing off-target effects observed with amantadine's broader receptor interactions. Current structure-activity relationship (SAR) studies aim to optimize:
- Solubility : Salt formation strategies beyond hydrochloride
- Metabolic stability : Resistance to hepatic CYP450 oxidation
- Target selectivity : Computational docking with viral fusion proteins
Properties
IUPAC Name |
(2-amino-2-adamantyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c12-11(6-13)9-2-7-1-8(4-9)5-10(11)3-7;/h7-10,13H,1-6,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMFJTVKQGIQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CO)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoadamantan-2-yl)methanol hydrochloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method is the reaction of 2-aminoadamantane with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include water, ethanol, or other polar solvents.
Catalysts: Acidic catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoadamantan-2-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield adamantanone derivatives.
Reduction: Can produce various amines or alcohols.
Substitution: Results in functionalized adamantane derivatives.
Scientific Research Applications
Applications in Scientific Research
(2-Aminoadamantan-2-yl)methanol hydrochloride has several notable applications across different scientific domains:
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, leading to the development of new compounds with desired properties.
Biology
Research indicates that this compound may possess biological activity , including potential antiviral and antibacterial properties. Its structural similarity to known antiviral drugs suggests it could be useful in drug development.
Medicine
The compound is under investigation for its potential therapeutic uses, particularly in treating viral infections. Its mechanism of action may involve:
- Binding to specific receptors involved in viral replication
- Inhibiting enzymatic activity critical for pathogen survival
- Disrupting cellular processes , thereby inhibiting pathogen growth
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of adamantane derivatives, including this compound, in various biological assays:
- Antiviral Activity : Research has shown that adamantane derivatives can inhibit viral replication through receptor binding and enzymatic inhibition mechanisms. For instance, compounds structurally related to this compound have demonstrated effectiveness against influenza viruses.
- Antioxidant Properties : Studies involving adamantane-based compounds have indicated strong antioxidant activities. For example, certain derivatives exhibit significant radical scavenging capabilities, which can protect against oxidative damage in biological systems .
- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties have been explored through assays evaluating protein denaturation and inflammatory mediators. Results suggest that it may help mitigate chronic inflammation-related conditions .
Mechanism of Action
The mechanism of action of (2-Aminoadamantan-2-yl)methanol hydrochloride involves its interaction with molecular targets and pathways. Its effects are primarily due to its ability to:
Bind to specific receptors: Such as those involved in viral replication or bacterial cell wall synthesis.
Inhibit enzymatic activity: By blocking the active sites of enzymes critical for pathogen survival.
Disrupt cellular processes: Leading to the inhibition of pathogen growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of (2-Aminoadamantan-2-yl)methanol hydrochloride with analogous adamantane derivatives:
Key Observations :
- Functional Groups : The target compound uniquely combines -NH₂ and -CH₂OH groups, enhancing hydrogen-bonding capacity compared to simpler derivatives like 2-adamantanamine hydrochloride . This may improve solubility in aqueous media .
- Molecular Weight : Higher molecular weight compared to 2-adamantanamine hydrochloride due to the hydroxymethyl group.
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, 2-adamantanamine hydrochloride is soluble in water (>10 mg/mL), while the hydroxymethyl analog may show enhanced solubility due to polar interactions .
- Thermal Stability: Adamantane derivatives typically decompose above 200°C. The hydroxymethyl group in the target compound may lower the melting point compared to non-hydroxylated analogs .
Biological Activity
(2-Aminoadamantan-2-yl)methanol hydrochloride is a synthetic compound derived from the adamantane structure, which has garnered attention for its potential biological activities, particularly in the fields of virology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique adamantane core with an amino group and a hydroxymethyl group, contributing to its distinctive properties. The synthesis typically involves the reaction of 2-aminoadamantane with formaldehyde, followed by treatment with hydrochloric acid to form the hydrochloride salt. Common solvents used in this process include water and ethanol, often under acidic conditions to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with viral proteins and cellular receptors. Key mechanisms include:
- Receptor Binding : The compound can bind to specific receptors involved in viral replication, potentially inhibiting the entry of viruses into host cells.
- Enzyme Inhibition : It may inhibit enzymatic activities critical for pathogen survival by blocking active sites.
- Disruption of Cellular Processes : By interfering with cellular signaling pathways, it can hinder pathogen growth and proliferation.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
-
Antiviral Activity :
- Similar compounds have shown efficacy against influenza viruses by blocking the M2 ion channel, which is crucial for viral uncoating. Studies indicate that modifications in the adamantane structure can enhance binding affinity and antiviral potency .
- A series of analogs were synthesized and evaluated for their effectiveness against influenza strains, highlighting the importance of structural variations in enhancing biological activity .
- Antibacterial Properties :
- Neuroprotective Effects :
Research Findings and Case Studies
Several studies have contributed to understanding the biological activity of this compound:
Case Study Example
In a notable case study examining a derivative of this compound, researchers evaluated its effects on a strain of influenza A virus. The study utilized various concentrations of the compound in cell cultures, revealing a dose-dependent reduction in viral load compared to untreated controls. This underscores the compound's potential as a therapeutic agent against viral infections.
Q & A
Q. What are the optimal synthetic routes for (2-Aminoadamantan-2-yl)methanol hydrochloride, and how can purity be maximized?
Answer: The synthesis involves dissolving 2-aminomethyl-2-adamantanol in a 50:50 tetrahydrofuran (THF)-ether mixture, followed by anhydrous HCl gas introduction to precipitate the hydrochloride salt. Recrystallization from methanol-ether yields high-purity white plates . Key considerations include:
- Anhydrous conditions : Prevents hydrolysis of intermediates.
- Controlled HCl flow rate : Ensures complete salt formation without oversaturation.
- Recrystallization : A 1:1 methanol-ether ratio optimizes crystal purity (melting point data can validate crystallinity).
Alternative methods for related adamantane derivatives highlight pH and temperature optimization during salt formation to minimize by-products .
Q. Table 1: Synthetic Protocol Overview
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | THF/ether (50:50) | Solvent system | Homogeneous dissolution |
| 2 | Anhydrous HCl gas | Salt formation | Precipitation of hydrochloride |
| 3 | Methanol-ether recrystallization | Purification | High-purity crystals (m.p. sharp) |
Q. Which analytical techniques are critical for characterizing this compound?
Answer: Essential techniques include:
- Elemental analysis : Confirms stoichiometry (expected: C: 74.6%, H: 8.50%, N: 7.90%; deviations >0.3% indicate impurities) .
- NMR spectroscopy : ¹H NMR in D₂O shows adamantane protons (δ 1.5–2.2 ppm) and -CH₂OH (δ 3.4–3.7 ppm). ¹³C NMR confirms quaternary carbons.
- Mass spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 180.1 (C₁₁H₁₈NO).
- IR spectroscopy : O-H stretch (~3300 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) .
Q. Table 2: Key Analytical Data
| Technique | Expected Results | Significance |
|---|---|---|
| Elemental Analysis | C:74.6%, H:8.50%, N:7.90% | Purity validation |
| ¹H NMR | δ 1.5–2.2 (adamantane), δ 3.4–3.7 (-CH₂OH) | Structural confirmation |
| ESI-MS | m/z 180.1 [M+H]⁺ | Molecular ion verification |
Q. What are the recommended storage and safety protocols for this compound?
Answer:
- Storage : Airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Handling : Use fume hoods with PPE (gloves, goggles, lab coats) due to potential respiratory/skin irritation .
- Disposal : Regulated chemical waste services; avoid aqueous release. Periodic purity checks via TLC/HPLC are advised for long-term storage .
Advanced Research Questions
Q. How can structural features of this compound influence its biological activity?
Answer: The adamantane core provides rigidity and lipophilicity, enhancing membrane penetration, while the -CH₂OH group enables hydrogen bonding. Strategies include:
- In vitro assays : Measure IC₅₀ against target enzymes/proteins.
- Molecular docking : Compare binding modes with adamantane-based drugs (e.g., amantadine) .
- SAR studies : Modify -NH₂ or -OH groups to assess bioavailability changes. For example, esterifying -OH may alter solubility .
Q. How can researchers resolve contradictions between experimental and computational data?
Answer:
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?
Answer:
- Exothermic HCl absorption : Use continuous flow reactors with temperature control .
- Recrystallization efficiency : Switch to ethanol-water mixtures for scalability.
- Process monitoring : Implement inline PAT (Process Analytical Technology) for real-time purity assessment .
Q. Table 3: Scale-Up Challenges and Solutions
| Challenge | Mitigation Strategy |
|---|---|
| Heat management | Continuous flow reactors |
| Recrystallization yield | Ethanol-water solvent system |
| Consistency monitoring | PAT for real-time analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
